An In-depth Technical Guide to the Physical and Chemical Properties of m-Cresol
An In-depth Technical Guide to the Physical and Chemical Properties of m-Cresol
Introduction
Meta-cresol (m-cresol), systematically named 3-methylphenol, is an aromatic organic compound that holds significant importance across various scientific and industrial domains, particularly in drug development and chemical synthesis. As a member of the cresol family, it is a derivative of phenol with a methyl group substituted at the meta position of the benzene ring. Its unique structural arrangement imparts a distinct set of physical and chemical properties that are pivotal to its utility as a preservative in pharmaceutical formulations, a precursor in the synthesis of agrochemicals and fragrances, and a solvent for polymers.[1][2] This guide provides a comprehensive technical overview of the physical and chemical characteristics of m-cresol, intended for researchers, scientists, and drug development professionals. We will delve into its structural attributes, physicochemical parameters, spectral signatures, and chemical reactivity, supported by experimental protocols and mechanistic insights to facilitate a deeper understanding and practical application of this versatile compound.
I. Physicochemical Properties of m-Cresol
The physical state and thermodynamic properties of m-cresol are fundamental to its handling, storage, and application in various experimental and industrial settings. A thorough understanding of these characteristics is crucial for designing and optimizing processes involving this compound.
Structural and Molecular Characteristics
m-Cresol is a colorless to yellowish liquid with a characteristic phenolic, tar-like odor. Upon exposure to air and light, it can darken over time. Its molecular structure consists of a hydroxyl (-OH) and a methyl (-CH₃) group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern is key to its distinct properties compared to its isomers, o-cresol and p-cresol.
Caption: Chemical structure of m-Cresol (3-methylphenol).
Quantitative Physical Data
The key physical properties of m-cresol are summarized in the table below. These values are essential for laboratory and industrial applications, influencing everything from reaction kinetics to safety protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O | |
| Molecular Weight | 108.14 g/mol | |
| Appearance | Colorless to yellowish liquid | |
| Odor | Phenolic, tar-like | |
| Melting Point | 11-12 °C (52-54 °F) | [1] |
| Boiling Point | 202-203 °C (396-397 °F) at 760 mmHg | [1] |
| Density | 1.034 g/cm³ at 20 °C | [1] |
| Solubility in Water | 2.35 g/100 mL at 20 °C | [2] |
| pKa | 10.01 at 25 °C | [1] |
| Flash Point | 86 °C (187 °F) | |
| Vapor Pressure | <1 mmHg at 20 °C | [3] |
II. Spectroscopic Properties of m-Cresol
Spectroscopic analysis is indispensable for the identification and characterization of m-cresol. The following sections detail the expected spectral features in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of m-cresol provides distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl and methyl groups.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring typically appear as a complex multiplet in the range of δ 6.6-7.2 ppm. The exact splitting pattern depends on the solvent and the resolution of the instrument.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet between δ 4.5-5.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
-
Methyl Protons (-CH₃): The three protons of the methyl group give rise to a sharp singlet at approximately δ 2.3 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of m-cresol shows six distinct signals for the aromatic carbons and one for the methyl carbon, reflecting the molecule's symmetry.
-
C-OH (C1): The carbon attached to the hydroxyl group is the most deshielded aromatic carbon, appearing around δ 155 ppm.
-
C-CH₃ (C3): The carbon bearing the methyl group resonates at approximately δ 140 ppm.
-
Aromatic CH Carbons (C2, C4, C5, C6): The remaining four aromatic carbons appear in the range of δ 112-130 ppm. The specific assignments can be complex and often require advanced NMR techniques for unambiguous identification.[4]
-
Methyl Carbon (-CH₃): The carbon of the methyl group gives a signal at around δ 21 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of m-cresol exhibits characteristic absorption bands corresponding to its functional groups.
-
O-H Stretch: A broad and strong absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a series of sharp bands just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).
-
C-H Stretch (Aliphatic): The C-H stretching of the methyl group is observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the phenol appears as a strong band in the range of 1200-1300 cm⁻¹.
-
O-H Bend: The in-plane O-H bending vibration is found around 1330-1440 cm⁻¹.
-
C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the substituted benzene ring give rise to characteristic bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.
III. Chemical Properties and Reactivity
The chemical behavior of m-cresol is largely dictated by the interplay between the electron-donating hydroxyl and methyl groups and the aromatic ring. This section explores its acidity, stability, and characteristic reactions.
Acidity
With a pKa of approximately 10.01, m-cresol is a weak acid, similar in strength to phenol.[1] The hydroxyl group can donate a proton to a base to form the corresponding phenoxide ion. The acidity of m-cresol is a critical factor in its role as a preservative and in its chemical transformations.
Stability and Degradation
m-Cresol is a stable compound under normal conditions but is sensitive to light, air, and heat, which can cause it to darken. It is combustible and can form explosive mixtures with air.[5] Vigorous reactions can occur with strong oxidizing agents, strong bases, and certain acids like nitric acid.[1] In the environment, m-cresol is readily biodegradable in soil.[5]
Electrophilic Aromatic Substitution
The hydroxyl and methyl groups are both activating and ortho, para-directing substituents for electrophilic aromatic substitution. In m-cresol, their relative positions on the aromatic ring lead to a high degree of activation at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This makes m-cresol highly reactive towards electrophiles.
Caption: General mechanism of electrophilic aromatic substitution in m-Cresol.
A common example is the bromination of m-cresol. Due to the high activation of the ring, the reaction proceeds readily without the need for a Lewis acid catalyst.
Oxidation
The methyl group of m-cresol can be oxidized to a carboxylic acid group under appropriate conditions, yielding 3-hydroxybenzoic acid. This transformation is a valuable synthetic route to this important chemical intermediate.[6][7]
IV. Experimental Protocols
This section provides illustrative step-by-step methodologies for key experiments related to the properties and reactions of m-cresol. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Spectrophotometric Determination of the pKa of m-Cresol
Objective: To determine the acid dissociation constant (pKa) of m-cresol using UV-Vis spectrophotometry.
Principle: The absorbance of a solution of m-cresol will change as a function of pH due to the different molar absorptivities of the protonated (HA) and deprotonated (A⁻) forms. By measuring the absorbance at a wavelength where the two species have different absorptivities across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.
Materials:
-
m-Cresol
-
Spectrophotometer
-
pH meter
-
Buffer solutions (pH range 8-12)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of m-cresol of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).
-
Preparation of Test Solutions: In a series of volumetric flasks, prepare solutions with the same concentration of m-cresol but at different pH values by adding the stock solution and appropriate buffer solutions. Cover a pH range from approximately 2 units below to 2 units above the expected pKa (i.e., pH 8 to 12).
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum of the fully protonated form (in 0.1 M HCl) and the fully deprotonated form (in 0.1 M NaOH) to determine the wavelength of maximum absorbance difference (λ_max).
-
Measure the absorbance of each buffered solution at this λ_max.
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.
-
Alternatively, use the equation: pKa = pH + log[(A_max - A)/(A - A_min)], where A is the absorbance at a given pH, A_max is the absorbance of the deprotonated form, and A_min is the absorbance of the protonated form.
-
Protocol 2: Electrophilic Bromination of m-Cresol
Objective: To synthesize a brominated derivative of m-cresol.
Principle: The activated aromatic ring of m-cresol reacts readily with bromine in a suitable solvent to yield brominated products. The regioselectivity is directed by the hydroxyl and methyl groups.
Materials:
-
m-Cresol
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium thiosulfate solution (to quench excess bromine)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve a known amount of m-cresol in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred m-cresol solution. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess bromine by adding sodium thiosulfate solution until the orange color disappears. Transfer the mixture to a separatory funnel, wash with water, and then with a saturated sodium bicarbonate solution.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The product can be further purified by column chromatography or recrystallization.
Protocol 3: Oxidation of m-Cresol to 3-Hydroxybenzoic Acid
Objective: To synthesize 3-hydroxybenzoic acid from m-cresol.
Principle: The methyl group of m-cresol is oxidized to a carboxylic acid using a strong oxidizing agent in an alkaline medium.
Materials:
-
m-Cresol
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (to quench excess permanganate)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve m-cresol in an aqueous solution of sodium hydroxide.
-
Oxidation: Slowly add a solution of potassium permanganate to the stirred m-cresol solution. The reaction is exothermic and may require cooling to control the temperature. The purple color of the permanganate will disappear as it is consumed.
-
Reaction Monitoring: Continue the addition of potassium permanganate until a faint pink color persists, indicating the completion of the oxidation.
-
Work-up: Quench the excess potassium permanganate by adding a small amount of sodium bisulfite until the solution becomes colorless. Filter the hot solution to remove the manganese dioxide precipitate.
-
Isolation: Cool the filtrate and acidify it with sulfuric acid to precipitate the 3-hydroxybenzoic acid.
-
Purification: Collect the product by filtration, wash with cold water, and recrystallize from hot water to obtain the pure 3-hydroxybenzoic acid.
V. Safety and Handling
m-Cresol is a toxic and corrosive substance that must be handled with appropriate safety precautions.[8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling m-cresol. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store m-cresol in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of m-cresol and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
VI. Conclusion
m-Cresol is a chemical compound with a rich and diverse set of physical and chemical properties that underpin its wide range of applications. Its structural features, particularly the meta-positioning of the hydroxyl and methyl groups, govern its reactivity and physical behavior. This guide has provided a detailed technical overview of these properties, supplemented with practical experimental protocols and safety information. For researchers, scientists, and drug development professionals, a thorough understanding of the principles outlined herein is essential for the safe and effective utilization of m-cresol in their scientific endeavors. The provided data and methodologies serve as a foundational resource to support further innovation and application of this important aromatic compound.
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